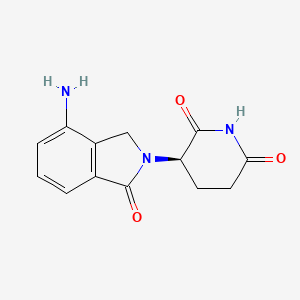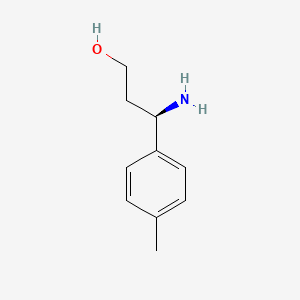
(R)-3-Amino-3-(p-tolyl)propan-1-ol
Vue d'ensemble
Description
(R)-3-Amino-3-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de l'acide propionique
(R)-3-Amino-3-(p-tolyl)propan-1-ol: peut être utilisé comme matière première dans la synthèse de l'acide propionique. L'acide propionique est un produit chimique précieux largement utilisé comme conservateur dans les industries de l'alimentation animale, alimentaire et pharmaceutique. Il est également incorporé dans les industries du parfum, des herbicides et des polymères . L'oxydation des alcools primaires comme le this compound en acides carboxyliques correspondants est une transformation importante en chimie organique, et ce composé pourrait potentiellement être utilisé dans des voies vertes pour la synthèse de l'acide propionique.
Synthèse asymétrique
Le composé peut être impliqué dans des processus de synthèse asymétrique. Les alcools chiraux comme le this compound sont largement appliqués dans les produits chimiques fins, les produits pharmaceutiques et les produits agrochimiques en raison de leur activité biologique. Ils peuvent être utilisés comme intermédiaires pour la synthèse d'alcools arylakyliques chiraux, qui sont des précurseurs importants en synthèse organique .
Catalyse
En catalyse, le this compound pourrait être utilisé pour former des catalyseurs qui favorisent les réactions énantiosélectives. Par exemple, il peut faire partie de systèmes catalytiques qui facilitent l'addition d'acides arylboroniques aux aldéhydes aliphatiques, fournissant des alcools chiraux avec d'excellents rendements et énantiosélectivités .
Chimie verte
Enfin, l'utilisation du this compound s'aligne sur les principes de la chimie verte. Il peut faire partie de processus conçus pour minimiser l'utilisation et la génération de substances dangereuses, comme dans la synthèse de l'acide propionique en utilisant des voies vertes .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
For instance, it can participate in the oxidation process, where it interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol may be involved in several biochemical pathways. One such pathway could be the oxidation of primary alcohols to the corresponding carboxylic acids . This process is one of the most important transformations in organic chemistry .
Pharmacokinetics
It’s known that the compound can be produced with high conversion and enantiomeric excess , which might influence its bioavailability.
Result of Action
The compound’s involvement in the oxidation process could lead to the production of various metabolites, which might have significant biological effects .
Action Environment
The action, efficacy, and stability of ®-3-Amino-3-(p-tolyl)propan-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature, pH, and solvent can also impact the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
Enzymes such as transaminases and oxidoreductases are known to interact with ®-3-Amino-3-(p-tolyl)propan-1-ol. Transaminases facilitate the transfer of amino groups, while oxidoreductases are involved in oxidation-reduction reactions. The interactions between ®-3-Amino-3-(p-tolyl)propan-1-ol and these enzymes are crucial for its role in metabolic pathways and synthesis of other bioactive compounds .
Cellular Effects
In cellular metabolism, ®-3-Amino-3-(p-tolyl)propan-1-ol can alter the flux of metabolites, impacting energy production and biosynthetic pathways. Its effects on cell function are evident in changes to cellular growth, differentiation, and apoptosis .
Molecular Mechanism
Additionally, ®-3-Amino-3-(p-tolyl)propan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-3-(p-tolyl)propan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ®-3-Amino-3-(p-tolyl)propan-1-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(p-tolyl)propan-1-ol vary with dosage in animal models. At low doses, the compound can enhance metabolic activity and improve physiological functions. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biosynthesis and energy production. The interactions with cofactors, such as pyridoxal phosphate, are crucial for its enzymatic transformations .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
®-3-Amino-3-(p-tolyl)propan-1-ol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of ®-3-Amino-3-(p-tolyl)propan-1-ol is critical for its activity and function, as it determines the accessibility to its target enzymes and proteins .
Propriétés
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654214 | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071436-36-6 | |
| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


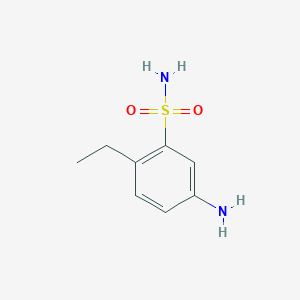



![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)
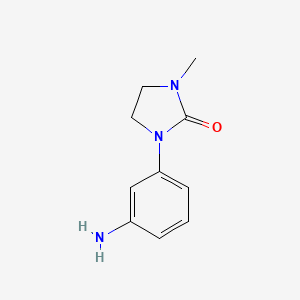
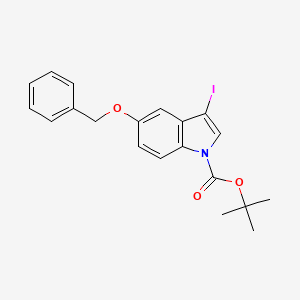
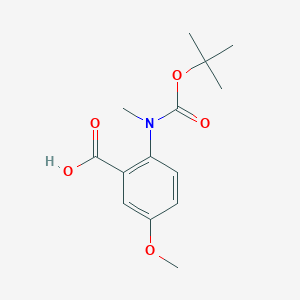
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
